molecular formula C14H8Cl2N2O2 B13559763 (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate CAS No. 454244-89-4

(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B13559763
CAS No.: 454244-89-4
M. Wt: 307.1 g/mol
InChI Key: SGELVNJLPOJRTC-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanophenyl group and a dichloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with (4-cyanophenyl)methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.

    Oxidation and Reduction: The cyanophenyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include amines.

    Hydrolysis: Products include 5,6-dichloropyridine-3-carboxylic acid and (4-cyanophenyl)methanol.

Scientific Research Applications

(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl 5,6-dichloropyridine-3-carboxylate
  • (4-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate
  • (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate

Uniqueness

(4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. This group can participate in specific interactions and reactions that are not possible with other substituents, making the compound valuable for certain applications.

Properties

CAS No.

454244-89-4

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

(4-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-9(6-17)2-4-10/h1-5,7H,8H2

InChI Key

SGELVNJLPOJRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)C#N

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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